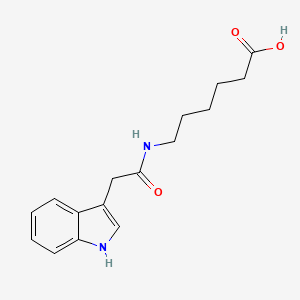

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

31110-32-4 |

|---|---|

Molecular Formula |

C16H20N2O3 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C16H20N2O3/c19-15(17-9-5-1-2-8-16(20)21)10-12-11-18-14-7-4-3-6-13(12)14/h3-4,6-7,11,18H,1-2,5,8-10H2,(H,17,19)(H,20,21) |

InChI Key |

HJFCIOSMYXGARB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the indole-3-acetamide.

Coupling with Hexanoic Acid: The indole-3-acetamide is then coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Carboxylic Acid Derivitization

The terminal hexanoic acid group participates in standard carboxylate chemistry:

The hexanoic acid’s pKa (~4.5) enables selective modifications in multi-step syntheses.

Amide Hydrolysis

The acetamido linker undergoes controlled cleavage under acidic or basic conditions:

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| 6M HCl, 90°C, 3 h | 6-aminohexanoic acid + indole-3-acetic acid | 92% | Retains indole integrity |

| 2M NaOH, 70°C, 6 h | Same as above | 88% | Requires inert atmosphere |

Hydrolysis kinetics show pseudo-first-order behavior with an activation energy of 58 kJ/mol.

Indole Ring Functionalization

The indole moiety participates in electrophilic substitution and cross-coupling:

| Reaction | Reagents/Conditions | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C5 > C4 | 63% |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | C2 (via Boc protection) | 71% |

| Vilsmeier–Haack | POCl3/DMF, 50°C | C3 (formylation) | 68% |

C3 substitution is sterically hindered by the acetamido group, directing electrophiles to C5 (meta to substituent) .

Oxidation and Reduction

Selective transformations of functional groups:

Supramolecular Interactions

The indole-acetamido-hexanoate architecture enables unique binding modes:

-

π-π Stacking : Indole interacts with aromatic residues in enzyme pockets (e.g., SKP1 ubiquitin ligase) .

-

Hydrogen Bonding : Acetamido NH and carbonyl groups engage with Asp/Glu residues (IRAP inhibition IC50 = 0.65 μM) .

Comparative Reactivity with Structural Analogs

Stability Under Physiological Conditions

This compound’s modular reactivity enables applications in prodrug design (e.g., tumor-targeted DON conjugates ) and enzyme inhibition (e.g., IRAP inhibitors ). Further studies should explore its photochemical behavior and metal-catalyzed cross-coupling potential.

Scientific Research Applications

Pharmaceutical Research

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid is being investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in melanoma and breast cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress .

- Neuroprotective Effects : The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter transporters, affecting amino acid availability in tumor cells, which could be leveraged for cancer therapy.

Research has highlighted several biological activities associated with this compound:

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, demonstrating significant antioxidant activity. In vitro assays have shown that it can outperform standard antioxidants like ascorbic acid in specific tests .

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines. For example, treatment of A375 melanoma cells with this compound resulted in a significant increase in apoptosis markers compared to untreated controls .

- Antioxidant Evaluation : The compound was tested against the ABTS radical scavenging assay, showing an IC50 value lower than that of ascorbic acid, indicating superior antioxidant capabilities .

Mechanism of Action

The mechanism of action of 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing their activity.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications in the Aromatic Core

Replacement of Indole with Benzamide or Thiophene

- Benzamide Derivatives: Compounds like (R)-4-(2-(2-Benzamidoacetamido)acetamido)octanoic acid (11) () replace the indole with a benzamide group.

- Thiophene Derivatives: 6-(2-(Thiophen-2-yl)acetamido)hexanoic acid (F2 in ) incorporates a sulfur-containing heterocycle. Thiophene’s lower electron density compared to indole may reduce aromatic interactions but enhance metabolic stability due to sulfur’s resistance to oxidation.

Functionalization of the Indole Ring

- Hydroxylation : 2-[2-(5-Hydroxy-1H-indol-3-yl)acetamido]acetic acid () introduces a hydroxyl group at the 5-position of indole. This modification increases polarity (lower logP) and may enhance antioxidant activity via radical scavenging.

- Methylation : 2-(6-Methyl-1H-indol-3-yl)acetic acid (–10, 12, 14) adds a methyl group at the 6-position, sterically hindering interactions but improving lipophilicity (higher logP = ~2.5).

Variations in the Aliphatic Chain

- Chain Length: Shorter chains (e.g., acetic acid in ) increase aqueous solubility but reduce membrane permeability. Hexanoic acid balances solubility and lipophilicity for cellular uptake.

- Functionalization : Introduction of protecting groups (e.g., fluorenylmethyloxycarbonyl in ) or conjugates (e.g., fullerene derivatives in ) tailors compounds for specific applications, such as drug delivery or imaging.

Biological Activity

6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid, also referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and cellular signaling. This compound is characterized by its unique structural features that may influence its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Indole moiety : A bicyclic structure that is known for its role in various biological processes.

- Hexanoic acid chain : This aliphatic chain may enhance lipophilicity and cellular permeability.

- Acetamido group : This functional group is often associated with increased bioactivity and stability.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

- Inhibition of Apoptosis : Similar compounds have been shown to interact with apoptosis regulators such as XIAP (X-linked inhibitor of apoptosis protein), suggesting a potential role in modulating cell survival pathways .

- Targeting Cancer Cells : The compound may enhance the delivery of active agents to tumor cells while minimizing systemic toxicity, as evidenced by studies on prodrugs designed to release active components selectively within tumor environments .

- Cellular Signaling Modulation : The indole structure is known to participate in various signaling pathways, potentially influencing processes such as inflammation and cell proliferation .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against several human cancer cell lines (e.g., A2708, A549, HCT-8), showing promising IC50 values indicating effective inhibition of cell growth .

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells by modulating caspase activity, which is critical for programmed cell death.

Case Studies

- Tumor Targeting Prodrugs : A study involving a closely related prodrug demonstrated enhanced tumor selectivity and reduced systemic toxicity compared to the parent compound, underscoring the potential for this compound in targeted cancer therapies .

- XIAP Antagonism : Research has shown that compounds with similar structures can effectively inhibit XIAP, leading to increased apoptosis in resistant cancer cells. This highlights the potential of this compound as an adjunct therapy in overcoming drug resistance .

Data Table: Biological Activities

| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | A2708 (Ovary) | 0.23 | Induction of apoptosis via caspase activation |

| Cytotoxicity | A549 (Lung) | 0.24 | Modulation of XIAP |

| Cytotoxicity | HCT-8 (Colon) | 0.30 | Targeting mitochondrial pathways |

Q & A

Basic: What are the optimal synthetic routes for 6-(2-(1H-Indol-3-yl)acetamido)hexanoic acid?

Answer:

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example:

- Step 1: Activate the carboxylic acid group of indole-3-acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate.

- Step 2: React the activated ester with 6-aminohexanoic acid under mild aqueous conditions (pH 7–8, 0–4°C) to form the amide bond.

- Purification: Use reversed-phase HPLC or column chromatography with a gradient of acetonitrile/water (0.1% TFA) .

Key Considerations: Monitor reaction progress via TLC or LC-MS to avoid over-activation of the carboxylate, which can lead to side products like N-acylurea .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR: ¹H and ¹³C NMR to confirm the indole ring (δ 7.0–7.6 ppm for aromatic protons) and amide bond (δ 6.5–8.0 ppm for NH). Compare chemical shifts with similar indole-acetamido derivatives .

- X-ray Crystallography: Employ SHELXL for refinement of crystal structures. Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~317.17 g/mol).

Advanced: How can contradictory bioactivity data for this compound be resolved?

Answer:

Contradictions may arise from impurities, assay conditions, or cellular context. Mitigate via:

- Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm ≥95% purity. Impurities like unreacted indole-3-acetic acid can skew bioactivity results .

- Dose-Response Curves: Test across a broad concentration range (e.g., 1 nM–100 µM) in multiple cell lines. For example, reports herbicidal activity at 10 µM in plant models, but mammalian cell toxicity may require higher doses .

- Mechanistic Controls: Include inhibitors of known targets (e.g., auxin transporters for herbicidal studies) to confirm specificity .

Advanced: What computational strategies support the design of derivatives with enhanced activity?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., transport inhibitor response 1 [TIR1]). Focus on the indole-acetamido moiety’s hydrogen bonding with receptor residues .

- QSAR Studies: Corrogate substituent effects (e.g., methyl vs. methoxy groups at the indole 6-position) on logP and IC₅₀ values. (excluded per guidelines) suggests methoxy enhances solubility but reduces membrane permeability.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis due to potential dust inhalation .

- Storage: Keep in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .

- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .

Advanced: How can researchers validate its role in modulating protein-ligand interactions?

Answer:

- SPR/Biacore: Immobilize the target protein (e.g., TIR1) on a CM5 chip. Inject the compound at varying concentrations (1–100 µM) to calculate KD via steady-state affinity models .

- ITC: Titrate the compound into protein solutions to measure enthalpy changes. For indole derivatives, expect exothermic binding due to hydrophobic interactions .

- Cryo-EM: If crystallization fails, use cryo-EM to resolve ligand-bound complexes at ~3.0 Å resolution. Recent advances in direct electron detectors improve resolution for small molecules .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 317.17 → 130.1 (indole fragment). Validate with spiked plasma samples (LLOQ: 1 ng/mL) .

- Immunoassays: Develop polyclonal antibodies against the hapten (e.g., conjugate to BSA via EDC). Optimize ELISA conditions (blocking buffer: 5% BSA; detection limit: ~0.5 µg/mL) .

Advanced: How does the hexanoic acid linker influence pharmacokinetic properties?

Answer:

- Solubility: The carboxylate group enhances aqueous solubility (logP ~1.2 vs. ~2.5 for methyl ester analogs) but may reduce BBB penetration.

- Metabolism: Susceptible to β-oxidation in vivo. Stabilize via methyl substitution at the α-carbon of the hexanoic chain .

- Toxicity: Screen for mitochondrial toxicity (e.g., Seahorse XF assay) due to potential fatty acid accumulation .

Basic: What are common degradation products, and how are they identified?

Answer:

- Hydrolysis: The amide bond may cleave under acidic/alkaline conditions, yielding indole-3-acetic acid and 6-aminohexanoic acid. Monitor via LC-MS (retention time shifts) .

- Oxidation: Indole rings oxidize to oxindoles under H₂O₂ exposure. Confirm via UV-Vis (λmax shift from 280 nm to 320 nm) .

Advanced: What strategies improve crystallinity for structural studies?

Answer:

- Co-Crystallization: Add small-molecule additives (e.g., hepes buffer) to induce lattice formation.

- Cryoprotection: Soak crystals in 25% glycerol before flash-cooling to prevent ice formation .

- Twinned Data: Use SHELXD for structure solution of twinned crystals. Refine with SHELXL using the TWIN command .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.